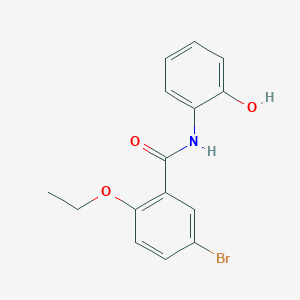![molecular formula C18H28ClNO2 B4410527 1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4410527.png)
1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride
Descripción general
Descripción
1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other drugs such as methamphetamine and cathinone. MPHP has gained attention in recent years due to its potential use as a research chemical.
Mecanismo De Acción
1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by binding to and inhibiting the reuptake transporters for these neurotransmitters, leading to an increase in their availability in the synaptic cleft. This results in an increase in the activity of the central nervous system, leading to its stimulant effects.
Biochemical and Physiological Effects
The effects of this compound on the body include increased heart rate, blood pressure, and body temperature. It also leads to increased activity and alertness, decreased appetite, and a sense of euphoria. However, prolonged use of this compound can lead to adverse effects such as insomnia, anxiety, and paranoia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride has several advantages for use in lab experiments, including its ability to stimulate the central nervous system and its structural similarity to other drugs in the cathinone class. However, its potential for abuse and the lack of long-term safety data limit its use in research.
Direcciones Futuras
Future research on 1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride should focus on its potential use as a treatment for conditions such as ADHD and narcolepsy. Additionally, further studies are needed to determine the long-term safety and efficacy of this compound. The development of new variations of this compound with improved safety profiles and therapeutic potential is also an area of interest for future research.
Conclusion
This compound is a synthetic stimulant drug that has gained attention in recent years due to its potential use as a research chemical. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While this compound has shown promise in scientific research, further studies are needed to determine its safety and efficacy for therapeutic use.
Aplicaciones Científicas De Investigación
1-{2-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been shown to have stimulant properties, similar to other drugs in the cathinone class. This compound has also been used to study its potential use as a treatment for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. However, further research is needed to determine the safety and efficacy of this compound for these purposes.
Propiedades
IUPAC Name |
1-[2-[4-(3-methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2.ClH/c1-15-8-7-12-19(14-15)11-5-6-13-21-18-10-4-3-9-17(18)16(2)20;/h3-4,9-10,15H,5-8,11-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAYNHNLRAGOTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCCCOC2=CC=CC=C2C(=O)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]morpholine hydrochloride](/img/structure/B4410447.png)

![4-({[2-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B4410458.png)
![2-({[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4410466.png)
![1-[2-(2-allyl-6-chlorophenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410475.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-methylbutanamide](/img/structure/B4410482.png)

![2-{2-[2-(4-methyl-1-piperazinyl)ethoxy]ethoxy}benzonitrile hydrochloride](/img/structure/B4410503.png)
![5-chloro-2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4410510.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410518.png)

![4-[2-(4-allyl-2,6-dimethylphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4410529.png)
![4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410530.png)
![2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410541.png)